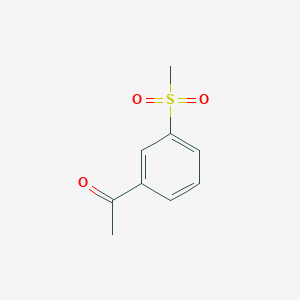

1-(3-Methanesulfonylphenyl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

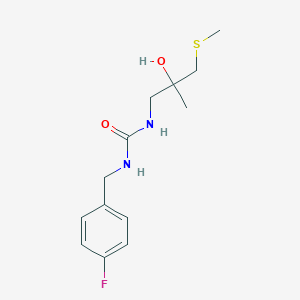

1-(3-Methanesulfonylphenyl)ethan-1-one is a chemical compound with the molecular formula C9H10O3S . It has a molecular weight of 198.24 .

Synthesis Analysis

The synthesis of this compound has been studied in the context of transaminase-mediated chiral selective synthesis . The process involves the transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine . The best enzyme for this bioconversion was found to be ATA-025, and dimethylsulfoxide (10% V/V) was identified as the best co-solvent .Chemical Reactions Analysis

The primary chemical reaction involving this compound is its transamination to (1R)-(3-methylphenyl)ethan-1-amine . This reaction is chiral selective and is mediated by transaminases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources. It is known that it has a molecular weight of 198.24 , but other properties such as boiling point, density, and melting point are not specified.Wissenschaftliche Forschungsanwendungen

Activation and Oxidation of Hydrocarbons

Research indicates that methanesulfonic acid derivatives, like 1-(3-Methanesulfonylphenyl)ethan-1-one, play a role in the activation and selective oxidation of hydrocarbons. For example, methane and ethane can be selectively oxidized to their corresponding alcohols in protic media, involving electron-transfer steps and the intermediacy of radicals and carbocations (Sen et al., 1994). This demonstrates the compound's potential utility in industrial processes for converting methane to value-added products, such as methanesulfonic acid, with high selectivity and yield (Díaz-Urrutia & Ott, 2019).

Liquid Crystal Properties

The study of alkylammonium alkanesulfonates, which are structurally similar to this compound, reveals their smectic A phase and temperature-dependent liquid crystal properties, highlighting the influence of the sulfonate group on material properties (Matsunaga & Nishida, 1988).

Synthesis and Chemical Reactions

The methanesulfonic acid catalyzed reactions of certain ethanones with glycerol produce various hydroxymethyl derivatives, indicating the role of sulfonate compounds in facilitating chemical transformations (Upadhyaya et al., 1997). This underscores the utility of sulfonate-containing compounds in synthetic chemistry for generating complex molecules.

Biological Activity

Schiff bases of methanesulfonylhydrazine have been synthesized and shown to exhibit antibacterial and cytotoxic effects, suggesting that compounds with methanesulfonic acid moieties could have potential applications in medicinal chemistry and drug development (Dodoff et al., 1999).

Environmental and Microbial Metabolism

Methanesulfonic acid and its derivatives play a significant role in the biogeochemical cycling of sulfur. Aerobic bacteria utilize methanesulfonate as a source of sulfur for growth, highlighting the environmental importance of such compounds (Kelly & Murrell, 1999).

Eigenschaften

IUPAC Name |

1-(3-methylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBGSIFAYKVMKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2874926.png)

![6-[(4-Prop-2-ynyl-1,4-diazepan-1-yl)sulfonyl]thieno[3,2-b]pyridine](/img/structure/B2874930.png)

![1,7-dimethyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2874931.png)

![3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2874933.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2874934.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2874947.png)